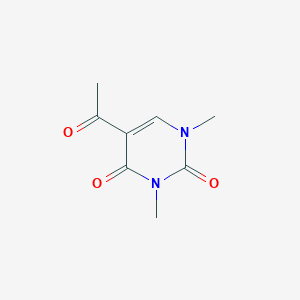

5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Description

Properties

IUPAC Name |

5-acetyl-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(11)6-4-9(2)8(13)10(3)7(6)12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNGDTRJOOFYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology and Structural Confirmation

5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione can also be synthesized via acetylation of 1,3-dimethylbarbituric acid. While explicit reaction details are limited in the provided sources, standard acetylation protocols involve treating the substrate with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid or Lewis acids). Crystallographic analysis confirms the product’s monoclinic crystal system (space group P21/c) with lattice parameters a = 8.6056 Å, b = 9.1602 Å, and c = 11.9601 Å.

Key Interactions Stabilizing the Crystal Structure

Advantages Over Alkylation Routes

This route bypasses the need for alkylating agents, reducing toxicity concerns. However, the lack of reported yields in available literature necessitates further empirical validation.

Comparative Analysis of Synthesis Routes

The table below summarizes the two primary methods:

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Inhibitory Activity Against Enzymes

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes involved in cancer progression. For instance:

- Poly(ADP-ribose) polymerases (PARP) : Compounds similar to this compound have shown promise in inhibiting PARP enzymes, which play a crucial role in DNA repair mechanisms. Inhibitors of PARP are being explored for their ability to enhance the efficacy of chemotherapy drugs by preventing cancer cells from repairing DNA damage .

Biological Assays

Numerous studies have evaluated the biological activity of this compound and its derivatives against various pathogens.

Antimicrobial Activity

A series of experiments have demonstrated the compound's effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using the disc diffusion method:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

These results indicate that the compound has significant antimicrobial properties and could be further developed into an antimicrobial agent .

Study on Anticancer Properties

In a study focused on anticancer properties, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative A | MCF-7 | 10 |

| Derivative B | HCT116 | 8 |

This data suggests that modifications to the pyrimidinedione structure can enhance anticancer activity .

Mechanism of Action

The mechanism of action of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 5

The acetyl group at position 5 distinguishes the target compound from analogs with different substituents. Key comparisons include:

- Acetyl vs.

- Acetyl vs. Amino/Nitroso: Amino and nitroso groups enhance hydrogen-bonding capacity, critical for enzyme interactions (e.g., riboflavin synthase inhibition) .

Substituent Variations at Positions 1 and 3

The dimethyl groups at positions 1 and 3 contrast with other alkyl or functionalized substituents:

Solubility and Stability

- Acetyl Group Impact: The acetyl moiety may reduce aqueous solubility compared to amino or hydroxyl analogs but enhances stability against oxidative degradation .

- Melting Points: Derivatives like 5-((2-aminothiazol-5-yl)(4-methoxyphenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidinedione exhibit high melting points (220–222°C), suggesting strong intermolecular interactions .

Biological Activity

5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (CAS Number: 36980-95-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 182.18 g/mol. Research into its biological effects has revealed various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a screening of various compounds against a panel of tumor cell lines demonstrated that this compound inhibited the growth of several cancer types, including lung and breast cancers. The IC50 values observed were in the micromolar range, suggesting moderate potency compared to standard chemotherapeutic agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Experimental models demonstrated that it effectively decreased pro-inflammatory cytokines in vitro. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies reported that the compound exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 μg/mL.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular proliferation and inflammation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes which play a crucial role in the inflammatory response.

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents to enhance anticancer efficacy. In vitro studies indicated that co-treatment with doxorubicin led to synergistic effects in prostate cancer cell lines. This suggests potential for developing combination therapies that could improve treatment outcomes for patients.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolve the crystal structure using refinement protocols (e.g., SHELX) to place H atoms via difference Fourier maps. Constrain C–H distances (0.95–0.99 Å) and isotropic displacement parameters (Uiso = 1.2–1.5Ueq) .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm acetyl and methyl substituents. Compare chemical shifts with analogous pyrimidinediones .

- Mass spectrometry : Use high-resolution ESI-MS to validate the molecular ion ([M+H]⁺) and fragmentation patterns .

How can researchers resolve contradictions between spectroscopic and crystallographic data?

Q. Advanced Research Focus

- Multi-technique validation : Cross-validate NMR-derived bond lengths/angles with X-ray data. For discrepancies (e.g., tautomerism), perform variable-temperature NMR or DFT calculations (B3LYP/6-31G*) to model equilibrium states .

- Dynamic crystallization : Adjust solvent polarity (e.g., ethanol vs. DMF) to trap dominant conformers for crystallography .

- Electron density maps : Analyze residual density peaks (>0.3 eÅ⁻³) to identify disordered regions or alternative protonation states .

What strategies enhance the bioactivity of pyrimidinedione analogs?

Q. Advanced Research Focus

- Core modification : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at C5 to modulate electronic effects. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions .

- Side-chain diversification : Replace the acetyl group with heterocyclic moieties (e.g., pyrazoles) via nucleophilic substitution. Optimize reaction conditions (e.g., DMF, 80°C) to prevent decomposition .

- Enzymatic targeting : Design analogs with ribityl or tert-butyl groups to mimic natural substrates (e.g., riboflavin biosynthesis intermediates). Test inhibitory activity against lumazine synthase .

How is this compound applied in enzyme mechanistic studies?

Q. Advanced Research Focus

- Isotopic labeling : Synthesize ¹³C-labeled derivatives via [U-¹³C₅]ribulose 5-phosphate to track metabolic incorporation into riboflavin pathways .

- Kinetic assays : Monitor enzyme activity (e.g., 3,4-dihydroxy-2-butanone-4-phosphate synthase) using UV-Vis (λ = 420 nm) to detect lumazine formation .

- Docking studies : Use AutoDock Vina to model interactions between acetylated pyrimidinediones and enzyme active sites. Validate with mutagenesis (e.g., His-97Ala in MjDHBPS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.